6-Chloro-4-(2-chlorophenyl)quinazoline-2-carbaldehyde (CAS 93955-15-8), formally designated as Lorazepam Related Compound C by the USP and Impurity E by the EP, is a specific quinazoline derivative resulting from the thermal and oxidative ring contraction of the 1,4-benzodiazepine core . In pharmaceutical manufacturing and quality control, this compound serves as an indispensable analytical reference standard for the impurity profiling and stability testing of lorazepam active pharmaceutical ingredients (APIs) and finished dosage forms [1]. Its precise dichloro substitution pattern and quinazoline-2-carbaldehyde scaffold dictate its distinct chromatographic retention behavior and UV absorption profile, making it a critical marker for evaluating API degradation[1]. Procurement of the isolated, certified reference standard is mandatory for validating stability-indicating high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) methods in strict compliance with ICH guidelines.
Substituting the exact 6-chloro-4-(2-chlorophenyl)quinazoline-2-carbaldehyde standard with generic quinazoline-2-carbaldehydes, closely related benzodiazepine degradation products (such as Impurities A, B, or D), or in-situ forced degradation mixtures fundamentally compromises regulatory compliance and analytical accuracy [1]. Generic quinazolines lack the specific 6-chloro and 4-(2-chlorophenyl) moieties, resulting in drastically different relative retention times (RRT) and UV response factors that fail to meet USP/EP system suitability requirements. Furthermore, relying on crude forced-degradation samples (e.g., acid/base or peroxide-stressed lorazepam) instead of the purified standard prevents the accurate determination of the limit of quantitation (LOQ) and relative standard deviation (RSD) for this specific thermal degradation pathway [1]. Accurate quantification of this ring-contracted degradant requires the exact isolated compound to calibrate detector response and ensure baseline resolution from the parent API and other co-eluting impurities .
In stability-indicating UPLC methods developed for lorazepam, 6-chloro-4-(2-chlorophenyl)quinazoline-2-carbaldehyde (Impurity E) exhibits a distinct relative retention time (RRT) of approximately 2.5, cleanly resolving from the parent API and other degradants such as Impurity D (RRT ~1.8) and Impurity A (RRT ~2.3) [1]. Utilizing the exact purified standard is required to establish this precise retention window and confirm baseline resolution, which cannot be achieved using generic quinazoline analogs that elute at entirely different RRTs [1].
| Evidence Dimension | Relative Retention Time (RRT) |
| Target Compound Data | RRT ~ 2.5 |
| Comparator Or Baseline | Lorazepam Impurity D (RRT ~ 1.8) and Impurity A (RRT ~ 2.3) |
| Quantified Difference | >0.2 RRT unit separation ensuring baseline resolution |
| Conditions | Reversed-phase UPLC (Acquity HSS T3 column) with gradient mobile phase and UV detection |
Procurement of the exact standard is necessary to confirm system suitability and guarantee that the thermal degradation peak is accurately resolved from other process impurities.
Forced degradation studies reveal that while lorazepam impurities B, C, and D form under both basic and thermal stress, 6-chloro-4-(2-chlorophenyl)quinazoline-2-carbaldehyde (Impurity E) is predominantly and specifically generated under thermal degradation conditions [1]. Procuring the isolated standard allows QA/QC laboratories to accurately calibrate their assays for this specific thermal ring-contraction pathway, whereas relying solely on acid/base-stressed crude mixtures would fail to adequately quantify this specific degradant[1].
| Evidence Dimension | Degradation Pathway Specificity |
| Target Compound Data | Predominantly formed under thermal stress conditions |
| Comparator Or Baseline | Impurities B, C, and D (formed under both basic and thermal stress) |
| Quantified Difference | Exclusive marker for specific thermal ring-contraction vs. multi-pathway degradants |
| Conditions | ICH-compliant forced degradation studies (acid, base, peroxide, UV light, and thermal stress) |
Buyers must procure this specific compound to validate the thermal stability indicating power of their analytical methods, as other impurities do not exclusively track this degradation vector.
The precise quantification of lorazepam degradation requires calibrating the UV detector response specifically for the highly conjugated 6-chloro-4-(2-chlorophenyl)quinazoline-2-carbaldehyde chromophore at 230 nm. Using the certified reference standard ensures accurate linearity validation (typically across 0.1 to 20 µg/mL) and establishes the correct limit of quantitation (LOQ) . Substituting with a generic quinazoline-2-carbaldehyde would introduce severe quantitative errors due to differing molar absorptivities caused by the absence of the dichloro-substituted phenyl rings .
| Evidence Dimension | UV Extinction / Response Factor Linearity |
| Target Compound Data | Validated linearity for the specific dichloro-quinazoline chromophore (0.1–20 µg/mL) |
| Comparator Or Baseline | Generic quinazoline-2-carbaldehyde (lacks the specific conjugated dichloro-aromatic system) |
| Quantified Difference | Significant deviation in molar absorptivity and calculated LOQ if substituted |
| Conditions | LC-UV method validation per USP/EP monographs at 230 nm |
Only the exact chemical standard provides the correct UV response factor required to calculate impurity mass limits necessary for regulatory batch release.
6-Chloro-4-(2-chlorophenyl)quinazoline-2-carbaldehyde is the strictly required 'Related Compound C' (USP) or 'Impurity E' (EP) reference standard for executing system suitability testing, determining relative retention times, and calculating impurity limits in lorazepam drug substance and finished dosage forms .
Because this compound is the primary product of the thermal ring-contraction of the benzodiazepine core, it is utilized as the definitive analytical marker to prove that a newly developed HPLC or UPLC method is genuinely 'stability-indicating' under thermal stress conditions[1].
As a specific structural degradant, the pure compound is procured for in vitro toxicological screening and to validate in silico (Q)SAR mutagenicity models (e.g., TOXTREE, VEGA) required for regulatory submissions regarding API impurity safety profiles [2].
Acute Toxic;Irritant